N-methyl Norcarfentanil (hydrochloride) is a synthetic opioid compound closely related to other potent opioids such as carfentanil and fentanyl. It is primarily utilized in research and forensic applications due to its structural similarities with known opioids, allowing for the study of opioid receptor interactions and metabolic pathways. This compound is classified under the category of novel synthetic opioids, which are characterized by their high potency and potential for abuse.
N-methyl Norcarfentanil is synthesized in controlled laboratory environments, with its hydrochloride form being the most commonly used in analytical settings. It is available from specialized chemical suppliers and is subject to strict regulatory controls due to its classification as a controlled substance.
N-methyl Norcarfentanil falls under the category of synthetic opioids, specifically as a derivative of norcarfentanil. It exhibits significant pharmacological activity at the mu-opioid receptors, similar to its parent compounds. The compound's classification highlights its potential therapeutic applications as well as risks associated with misuse.
The synthesis of N-methyl Norcarfentanil typically involves several chemical reactions that modify precursor compounds. One notable method is the continuous flow Aza-Michael reaction, which has been developed for preparing various fentanyl analogs, including N-methyl Norcarfentanil from norcarfentanil hydrochloride. This method allows for high purity and efficiency in synthesizing opioid analogs.
The continuous flow synthesis utilizes a biphasic solvent system where norcarfentanil hydrochloride reacts with alkylating agents under controlled conditions. The process involves optimizing parameters such as temperature, pressure, and residence time to achieve high yields and purity levels. For instance, a recent study reported an isolated yield of 94% for remifentanil prepared from norcarfentanil using this method .
The molecular formula of N-methyl Norcarfentanil (hydrochloride) is C17H24N2O3 · HCl, with a molecular weight of 340.9 g/mol. The structure features a complex arrangement that includes a piperidine ring, an amide group, and multiple alkyl side chains.
These identifiers are crucial for researchers looking to obtain or reference the compound in scientific literature.
N-methyl Norcarfentanil can undergo various chemical transformations typical of opioid compounds. These include N-dealkylation and hydroxylation reactions that are mediated by cytochrome P450 enzymes during metabolic processes.
The metabolic pathways of N-methyl Norcarfentanil involve oxidative metabolism primarily catalyzed by human cytochrome P450 isozymes such as CYP3A4 and CYP2C9. These enzymes convert the compound into several metabolites, which may retain varying degrees of pharmacological activity .
N-methyl Norcarfentanil exerts its effects primarily through agonistic action at the mu-opioid receptors in the central nervous system. This interaction leads to analgesic effects, sedation, and potentially respiratory depression.
The potency of N-methyl Norcarfentanil at mu-opioid receptors is significantly higher than that of morphine, making it effective at lower doses but also increasing the risk of overdose and adverse effects associated with opioid use .
N-methyl Norcarfentanil serves multiple roles in scientific research:
N-methyl Norcarfentanil (hydrochloride) is a synthetic opioid analog structurally derived from the 4-anilidopiperidine class, sharing core features with fentanyl and its derivatives. As a nor-derivative, it lacks the N-phenethyl group characteristic of fentanyl, instead featuring an N-methyl substituent on the piperidine nitrogen. The hydrochloride salt form enhances stability and bioavailability, typical of illicitly manufactured synthetic opioids designed for distribution. This compound belongs to the broader category of Novel Synthetic Opioids (NSOs), defined by their structural modifications to controlled opioid templates to circumvent legal restrictions while retaining potent μ-opioid receptor agonist activity. Its molecular framework positions it as a carfentanil analog, reflecting intentional alterations to the parent compound’s piperidine or anilido moieties—a common strategy in NSO development to evade regulatory detection [1] [4].
Table 1: Structural Relationship to Key Fentanyl Analogs
Compound | R1 (Piperidine N-Substituent) | R2 (Anilido Moiety) | Relative Potency vs. Morphine |
---|---|---|---|
Fentanyl | Phenethyl | Phenyl | 100x |
Carfentanil | Phenethyl | 2-Methoxycarbonyl-ethyl | 10,000x |
Norcarfentanil | H (desalkyl) | Phenyl | Metabolite only |
N-methyl Norcarfentanil | Methyl | Phenyl | Uncharacterized (estimated >100x) |
N-methyl Norcarfentanil emerged amid the "third wave" of the opioid crisis (post-2010), characterized by the proliferation of non-pharmaceutical fentanyl analogs (NPFs). Its detection aligns with two key trends in illicit synthetic opioid production:
Metabolite Mimicry: As a structural analog of norcarfentanil—a primary metabolite of both carfentanil and remifentanil—it represents a deliberate exploitation of metabolic pathways to complicate forensic differentiation. This obfuscation challenges toxicological attribution, as norcarfentanil detection in biological samples could originate from carfentanil use, remifentanil therapy, or direct N-methyl Norcarfentanil consumption [4].
Analog Cycling: Illicit manufacturers rapidly iterate analogs like N-methyl Norcarfentanil in response to regulatory controls. Following carfentanil’s scheduling in multiple jurisdictions (e.g., US 2018, EU 2019), novel derivatives with modified N-alkyl chains or ester groups emerged to exploit legal gaps. This "whack-a-mole" pattern is facilitated by modular synthesis routes adaptable to minor structural changes, enabling swift market redeployment of uncontrolled variants [1] [7].
Seizure data from the Pacific Northwest (2023–2024) indicates rising prevalence of novel carfentanil analogs in counterfeit oxycodone tablets and heroin adulterants, reflecting westward expansion of fentanyl analog markets from initial Northeastern US hotspots [7].
N-methyl Norcarfentanil operates within a complex, evolving regulatory landscape:
International Controls: It falls under the scope of the UN Single Convention on Narcotic Drugs via generic scheduling provisions. However, enforcement varies, with the UN Office on Drugs and Crime (UNODC) identifying 1,124 NPS substances across 134 countries by 2021—underscoring regulatory challenges [3].
Regional Approaches:
Table 2: Regulatory Mechanisms Applied to N-methyl Norcarfentanil
Regulatory Tool | Jurisdiction Example | Effectiveness Against NSOs | Limitations |
---|---|---|---|
Generic Definitions | EU, Canada | High (covers structural class) | Requires precise chemical descriptors |
Blanket Bans | Australia (Qld, NSW) | Moderate | Exemptions create loopholes |
Analog Controls | USA (Federal) | Low | Requires proof of "intended human use" |
Emergency Scheduling | USA (States) | Variable | Reactive, temporary |
Emerging frameworks like the EU’s Artificial Intelligence Act (2025) indirectly impact NSO distribution by monitoring dark web sales via AI algorithms, though targeting primarily focuses on platform vs. substance [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3